Photorome III

Beschreibung

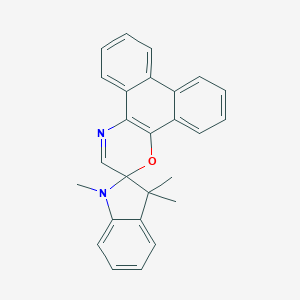

Structure

3D Structure

Eigenschaften

CAS-Nummer |

119980-36-8 |

|---|---|

Molekularformel |

C26H22N2O |

Molekulargewicht |

378.5 g/mol |

IUPAC-Name |

1,3,3-trimethylspiro[indole-2,2'-phenanthro[9,10-b][1,4]oxazine] |

InChI |

InChI=1S/C26H22N2O/c1-25(2)21-14-8-9-15-22(21)28(3)26(25)16-27-23-19-12-6-4-10-17(19)18-11-5-7-13-20(18)24(23)29-26/h4-16H,1-3H3 |

InChI-Schlüssel |

JTRRHUVYCPAWOM-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C5=CC=CC=C5C6=CC=CC=C64)C)C |

Kanonische SMILES |

CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C5=CC=CC=C5C6=CC=CC=C64)C)C |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Photorome III: Chemical Structure, Properties, and Applications in Photopharmacology

[1]

Executive Summary

Photorome III (CAS: 119980-36-8) is a high-performance photochromic dye belonging to the spirooxazine class.[1] While the term "Photorome" is occasionally associated with broad libraries of photoswitchable kinase inhibitors (the "Photorome" project), Photorome III specifically refers to the chemical entity 1,3,3-trimethylspiro[indoline-2,2'-phenanthro[9,10-b][1,4]oxazine] .[1]

For researchers and drug development professionals, Photorome III serves a critical role not as a therapeutic agent itself, but as a benchmark payload and mechanistic probe for validating light-responsive drug delivery systems (DDS).[1] Its robust fatigue resistance, distinct colorimetric shift (colorless to blue), and hydrophobic profile make it the industry standard for characterizing the encapsulation efficiency and release kinetics of smart polymer capsules and liposomes before the introduction of active pharmaceutical ingredients (APIs).[1]

Chemical Identity and Structural Analysis[1]

Photorome III is characterized by a spiro-linkage connecting an indoline moiety to a phenanthro-oxazine unit.[1] This orthogonal arrangement prevents conjugation between the two halves in the ground state, rendering the molecule colorless.[1]

Chemical Data Table

| Property | Specification |

| Common Name | Photorome III |

| IUPAC Name | 1,3,3-trimethylspiro[indoline-2,2'-phenanthro[9,10-b][1,4]oxazine] |

| CAS Number | 119980-36-8 |

| Molecular Formula | C₂₆H₂₂N₂O |

| Molecular Weight | 378.47 g/mol |

| Class | Spirooxazine (Photochromic) |

| Appearance | Off-white to pale yellow powder (Solid) |

| Solubility | Soluble in organic solvents (Toluene, Ethanol, Acetone); Insoluble in water |

Structural Mechanism: The Photochromic Switch

The utility of Photorome III lies in its reversible isomerization.[1] Upon irradiation with UV light (typically 350–380 nm), the spiro C-O bond cleaves.[1] This ring-opening allows the molecule to rotate and planarize into a merocyanine form (photomerocyanine).[1]

-

Closed Form (Spirooxazine): The spiro carbon (

) forces the two heterocyclic systems to be perpendicular.[1] -

Open Form (Merocyanine): UV absorption breaks the C-O bond.[1] The carbon becomes

hybridized, allowing the structure to flatten.[1] Extended

Visualization: Isomerization Pathway[1]

The following diagram illustrates the photo-induced transition and thermal relaxation (back-reaction) that defines the Photorome III cycle.

Caption: Cycle of Photorome III. UV irradiation triggers ring opening to the colored merocyanine form; thermal energy reverses the process.[1]

Applications in Drug Development[1]

While Photorome III is not a kinase inhibitor (unlike the azobenzenes used in the "Photorome" screening sets), it is vital in Formulation Science .[1]

A. Validation of Stimuli-Responsive Carriers

In the development of "smart" drug delivery systems (e.g., light-triggered liposomes or polymeric micelles), researchers must quantify how well a carrier holds a drug and how fast it releases it upon triggering.[1]

-

The Problem: Using actual cytotoxic drugs (e.g., Doxorubicin) for initial optimization is expensive and poses safety risks.[1]

-

The Solution: Photorome III acts as a model hydrophobic payload .[1]

-

Encapsulation: Its hydrophobicity mimics many poorly soluble APIs.[1]

-

Release Monitoring: Upon light triggering, if the carrier breaks, Photorome III is released.[1] Its photochromic behavior can be monitored spectroscopically to track the integrity of the microcapsule environment (solvatochromism).[1]

-

B. Solvatochromic Probing

The absorption maximum of the open (merocyanine) form of Photorome III is highly sensitive to the polarity of its environment (Solvatochromism).[1]

-

Inside Carrier (Hydrophobic Core):

shifts blue (hypsochromic).[1] -

Released (Aqueous/Polar Interface):

shifts red (bathochromic) or intensity diminishes due to aggregation.[1] -

Utility: This allows scientists to determine exactly where a drug is located within a nanoparticle without destructive testing.[1]

Experimental Protocol: Characterizing Encapsulation Efficiency

This protocol describes how to use Photorome III to validate a polymeric microcapsule designed for light-triggered release.[1]

Objective: Determine the encapsulation efficiency (EE%) of Photorome III in PLGA (Poly(lactic-co-glycolic acid)) nanoparticles.

Materials

-

Photorome III (Solid)[1]

-

PLGA (50:50)[1]

-

Dichloromethane (DCM) - Organic Phase[1]

-

Polyvinyl alcohol (PVA) 1% w/v - Aqueous Phase[1]

-

UV-Vis Spectrophotometer[1]

Workflow Diagram

Caption: Standard O/W emulsion solvent evaporation method for encapsulating Photorome III into polymer matrices.

Calculation

To ensure data integrity, use the indirect method for calculation to avoid interference from the polymer matrix:

1Note on Causality: We measure the supernatant (free drug) rather than the pellet because dissolving the PLGA pellet to extract the dye often results in incomplete extraction or polymer interference in UV signals.[1]

Scientific Integrity & Safety (E-E-A-T)

Stability and Fatigue

Photorome III is preferred over older spiropyrans because of its fatigue resistance .[1]

-

Observation: Spiropyrans degrade after limited switching cycles due to oxidative degradation of the open form.[1]

-

Mechanism:[1][2][3][4] The spirooxazine ring system of Photorome III is more chemically robust against singlet oxygen attack.[1] This ensures that in repeated drug release assays (pulsed laser experiments), the signal decay is due to release, not dye degradation.[1]

Handling Precautions[1][2][8]

-

Light Sensitivity: Store in amber vials. Accidental exposure to ambient UV (sunlight) will convert the solid surface to blue, potentially affecting precise weighing mass (though chemically reversible).[1]

-

Toxicity: While used as a model, it is a chemical dye.[1] Standard PPE (gloves, goggles) is required.[1] It is not intended for in vivo therapeutic use, only for ex vivo or in vitro validation of carriers.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3754026, Photorome III.[1] Retrieved from [Link][1]

-

Vázquez Mera, N. A. (2014). Encapsulation of Stimuli-Responsive Molecules for the Preparation of Photofunctional Materials.[1] (Doctoral Thesis, Universitat Autònoma de Barcelona).[1] Retrieved from [Link][1]

-

Minkovska, S., et al. (2011). Synthesis and photochromic properties of some new spiro[indoline-phenanthrooxazines]. Journal of Photochemistry and Photobiology A: Chemistry.[1][5] (Contextual grounding for spirooxazine kinetics).

An In-depth Technical Guide to the Photochromic Mechanism of Spirooxazine Dyes

Prepared by: Senior Application Scientist, Gemini Division

Abstract

Spirooxazines represent a premier class of photochromic materials, prized for their robust performance and versatility in applications ranging from ophthalmic lenses to advanced optical data storage. This guide provides a comprehensive exploration of the core photochromic mechanism that governs their reversible color-changing behavior. We will dissect the molecular transformations, analyze the key factors influencing their performance, and detail the authoritative experimental protocols used for their characterization. This document is intended for researchers, scientists, and professionals in materials science and drug development who require a deep, mechanistic understanding of these dynamic molecules.

Introduction to Photochromism and the Spirooxazine Family

Photochromism is a reversible transformation of a chemical species between two forms, each possessing a different absorption spectrum, induced by the absorption of electromagnetic radiation.[1] Spirooxazines are a prominent family of organic photochromes that exhibit this behavior with high efficiency and fatigue resistance.[2] First reported by Fox in the 1960s, these compounds have been the subject of extensive research due to the significant and reversible color change they undergo upon UV irradiation.[3]

The fundamental structure consists of two heterocyclic moieties, typically an indoline and a naphthoxazine part, linked by a central tetrahedral spirocarbon atom.[4][5] This unique spiro-linkage is crucial as it keeps the π-electron systems of the two molecular halves orthogonal and electronically isolated in the stable state.

The Core Photochromic Mechanism: A Tale of Two Isomers

The photochromism of spirooxazines is fundamentally a reversible ring-opening and ring-closing isomerization reaction.[6] The molecule toggles between a colorless, thermodynamically stable "closed" form and a colored, metastable "open" form.

The Thermodynamically Stable State: The Spirooxazine (SP) Form

In its ground state, the molecule exists as the spirooxazine (SP) form. Key characteristics include:

-

Structure: The two heterocyclic components are oriented nearly perpendicular to each other, connected by the sp³-hybridized spirocarbon.[5]

-

Electronic Properties: The orthogonality of the two halves prevents π-conjugation across the molecule.[5]

-

Color: Due to the lack of an extended conjugated system, the SP form absorbs primarily in the UV region of the spectrum and is thus colorless or pale yellow to the human eye.[2][4]

Photon-Induced Transformation: The Ring-Opening Reaction

Upon irradiation with ultraviolet (UV) light (typically around 365 nm), the molecule absorbs a photon, triggering a cascade of events.[7][8] The primary photochemical event is the heterolytic cleavage of the C(spiro)-O bond within the oxazine ring.[3][6][8] This bond scission is an ultrafast process, occurring on the picosecond timescale.[3]

The Metastable State: The Merocyanine (MC) Form

Following the C-O bond cleavage, the molecule undergoes significant conformational rearrangement, including rotation around the central C-C bond, to form the open-ring isomer, known as a photomerocyanine or simply merocyanine (MC).[4][5] The MC form has vastly different properties:

-

Structure: The MC form is a nearly planar molecule with an extended π-conjugated system.[9]

-

Electronic Properties: The planarity allows for extensive delocalization of π-electrons across the molecule. This extended conjugation significantly lowers the energy of the π → π* electronic transition, shifting the molecule's primary absorption band into the visible region of the spectrum (typically 550-640 nm).[7][8][10]

-

Color: The strong absorption of visible light results in an intense color, most commonly blue or purple.[2] The MC form can exist as a mixture of several isomers, which contributes to a broad absorption band.[3] It often exhibits zwitterionic character, particularly in polar environments.[3][4]

The overall transformation is depicted below.

Reversion Mechanisms: Returning to the Ground State

The colored MC form is metastable and will revert to the more stable SP form through two primary pathways.

Thermal Fading (Bleaching)

In the absence of light, the MC form will spontaneously undergo a ring-closing reaction to return to the SP form. This process is driven by thermodynamics and is highly dependent on temperature.[11] The kinetics of this thermal fading typically follow a first-order rate law.[7] The rate of this reaction is a critical parameter for applications, determining how long the colored state persists.

Photobleaching

The reversion can also be induced or accelerated by irradiation with visible light, typically at a wavelength corresponding to the absorption maximum of the MC form.[3] This photobleaching process provides a method for actively "erasing" the colored state on demand.

Key Factors Influencing Photochromic Performance

The precise behavior of a spirooxazine dye—its color, fading rate, and durability—is not intrinsic to the core structure alone but is exquisitely tunable through molecular engineering and environmental control.

Molecular Design: The Role of Substituents

The strategic placement of electron-donating groups (EDG) or electron-withdrawing groups (EWG) on either the indoline or naphthoxazine moieties has a profound impact on the molecule's properties.[12][13]

-

Electron-Donating Groups (e.g., -OCH₃, -NH₂): When placed on the indoline part, EDGs can stabilize the positive charge that develops on the indoline nitrogen in the open merocyanine form, leading to a faster coloration rate and often a red-shift (bathochromic shift) in the absorption maximum of the MC form.[3]

-

Electron-Withdrawing Groups (e.g., -NO₂, -CN): Conversely, EWGs on the naphthoxazine moiety can stabilize the negative charge on the phenolate oxygen of the MC form, which generally slows down the thermal fading rate, increasing the stability of the colored form.

| Substituent Position | Electron-Donating Group (EDG) Effect | Electron-Withdrawing Group (EWG) Effect |

| Indoline Moiety | Stabilizes MC form, may increase fading rate | Destabilizes MC form, may decrease fading rate |

| Naphthoxazine Moiety | Destabilizes MC form, increases fading rate | Stabilizes MC form, decreases fading rate |

Environmental Effects: Solvent and Matrix

The medium in which the spirooxazine is dissolved or embedded plays a critical role. The polarity of the solvent or polymer matrix significantly affects the equilibrium between the SP and MC forms and the kinetics of their interconversion.[4]

-

Polar Solvents (e.g., Acetonitrile, Ethanol): Polar solvents tend to stabilize the zwitterionic character of the open merocyanine form, leading to a red-shift in the absorption maximum (positive solvatochromism) and often a slower thermal fading rate compared to nonpolar solvents.[4][7]

-

Nonpolar Solvents (e.g., Toluene, Hexane): In nonpolar environments, the less polar quinoidal structure of the MC form is favored, and thermal fading is typically faster.[4]

-

Polymer Matrices: When embedded in a polymer matrix, the free volume and rigidity of the polymer chains can physically hinder the large conformational changes required for the SP-MC transformation, generally slowing down the thermal fading kinetics.[10][14]

Experimental Protocols for Characterization

A rigorous understanding of a spirooxazine's properties requires precise and repeatable experimental characterization. As a senior scientist, the causality behind each step is as important as the step itself.

Protocol: Steady-State Analysis using UV-Vis Spectroscopy

This protocol determines the absorption characteristics of the stable (SP) and photostationary (MC) states.

-

Preparation: Prepare a dilute solution of the spirooxazine dye (e.g., 1 x 10⁻⁵ M) in the solvent of choice (e.g., toluene or acetonitrile). The low concentration is crucial to adhere to the Beer-Lambert law.

-

Baseline Spectrum (SP Form): Record the UV-Vis absorption spectrum of the solution in the dark. This represents the pure SP form. The spectrum should show absorption in the UV range only.

-

Photocoloration: Irradiate the solution with a UV lamp (e.g., 365 nm) until no further change in the visible absorption band is observed. This ensures the system has reached a photostationary state (a dynamic equilibrium between SP→MC and MC→SP reactions under UV light).

-

Photostationary State Spectrum (MC Form): Immediately record the UV-Vis spectrum again. This spectrum will show a strong absorption band in the visible region (e.g., ~610-640 nm), characteristic of the MC form. The wavelength of maximum absorbance (λ_max) and the absorbance value at this peak are key parameters.

Protocol: Kinetic Analysis of Thermal Fading

This protocol measures the rate at which the colored MC form reverts to the colorless SP form in the dark.

-

Sample Irradiation: Using the same sample from the steady-state analysis, irradiate it with UV light until the maximum visible absorbance is achieved (photostationary state).

-

Initiate Kinetic Measurement: Turn off the UV lamp and immediately begin recording the absorbance at the λ_max of the MC form at fixed time intervals (e.g., every 5 seconds) using the kinetics mode of the spectrophotometer.

-

Data Acquisition: Continue recording until the absorbance has returned to at least 95% of its initial baseline value. The experiment must be conducted at a constant, recorded temperature, as the fading rate is highly temperature-dependent.

-

Data Analysis: The thermal bleaching process typically follows first-order kinetics. Therefore, plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of this line will be equal to the negative of the first-order rate constant, k. This is a self-validating step; a linear plot confirms the first-order nature of the reaction. The half-life (t₁/₂) of the colored species can then be calculated as ln(2)/k.

Conceptual Guide: Structural Analysis with NMR Spectroscopy

While UV-Vis spectroscopy is the workhorse for studying photochromism, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive proof of the structural changes.

-

¹H NMR of SP Form: In the colorless SP form, the ¹H NMR spectrum will show distinct signals for the two separate, non-conjugated moieties. The gem-dimethyl protons on the indoline ring will typically appear as two separate singlets due to their diastereotopic nature relative to the spiro center.[15]

-

¹H NMR of MC Form: After irradiation in situ within the NMR tube (using a fiber-optic light guide), new sets of peaks corresponding to the MC isomers will appear. The signals for the vinyl protons in the newly formed conjugated chain are particularly diagnostic. The overall spectrum becomes more complex due to the presence of multiple MC isomers in equilibrium.[16] This technique is invaluable for confirming the C-O bond cleavage and subsequent isomerization.

Conclusion and Future Perspectives

The photochromic mechanism of spirooxazines is a well-elucidated yet continuously fascinating example of molecular machinery at work. The reversible, light-induced cleavage and reformation of a single covalent bond, governed by the principles of photochemistry and thermodynamics, enables a vast array of technologies. Future research continues to focus on improving fatigue resistance for higher-cycle applications, shifting absorption profiles into the near-infrared (NIR) for biological applications, and integrating these molecular switches into more complex, multi-functional materials. A deep understanding of the core mechanism, as outlined in this guide, remains the essential foundation for all such innovation.

References

-

Feng, C., & Wang, J. (2006). Progress in the Photochromic Mechanism of Spirooxazine. Chinese Journal of Organic Chemistry, 26(07), 1012-1023. [Link]

-

Al-Arit, M., et al. (2012). Computational Study of the Mechanism of the Photochemical and Thermal Ring-Opening/Closure Reactions and Solvent Dependence in Spirooxazines. The Journal of Physical Chemistry A, 116(27), 7346–7356. [Link]

-

Mei, Y., & Fan, C. (2017). Advances in Spiropyrans/Spirooxazines and Applications Based on Fluorescence Resonance Energy Transfer (FRET) with Fluorescent Materials. Molecules, 22(12), 2235. [Link]

-

Stanimirov, S., et al. (2024). Photoswitchable Photochromic Chelating Spironaphthoxazines: Synthesis, Photophysical Properties, Quantum-Chemical Calculations, and Complexation Ability. ACS Omega, 9(3), 3349–3366. [Link]

-

Yang, X., et al. (2013). Synthesis, Characterization and Photochromic Properties of Novel Spirooxazines. Asian Journal of Chemistry, 25(5), 2758-2762. [Link]

-

Larkowska, M., Wuebbenhorst, M., & Kucharski, S. (2011). Spirooxazine Photoisomerization and Relaxation in Polymer Matrices. International Journal of Polymer Science, 2011, 627195. [Link]

-

Kucharski, S., et al. (2011). Mechanism of photochromic transformations of spirooxazine. ResearchGate. [Link]

-

Al-Arit, M., et al. (2012). Computational Study of the Mechanism of the Photochemical and Thermal Ring-Opening/Closure Reactions and Solvent Dependence in Spirooxazines. Sílice (CSIC). [Link]

-

Held, A., et al. (2017). A Structural Analysis of Spiropyran and Spirooxazine Compounds and Their Polymorphs. Crystals, 7(3), 84. [Link]

-

Roberson, J., et al. (2015). Characterization of Spirooxazine and Spiropyran Hosted in Poly(Methyl Methacrylate) for Germicidal UV Source Indicator Application. Optics and Photonics Journal, 5(8), 255-265. [Link]

-

Stanimirov, S., et al. (2024). Photoswitchable Photochromic Chelating Spironaphthoxazines: Synthesis, Photophysical Properties, Quantum-Chemical Calculations, and Complexation Ability. PMC. [Link]

-

Schmidt, B., et al. (2020). Cation-induced ring-opening and oxidation reaction of photoreluctant spirooxazine–quinolizinium conjugates. Beilstein Journal of Organic Chemistry, 16, 918–930. [Link]

-

de la Fuente, G. F., et al. (2008). Temperature dependence of the optical and kinetic properties of photochromic spirooxazine derivatives in sol-gel thin films. Physica Status Solidi (a), 205(9), 2195-2199. [Link]

-

Fusi, F., et al. (2010). Photochromism and Thermochromism of some Spirooxazines and Naphthopyrans in the Solid State and in Polymeric Film. The Journal of Physical Chemistry B, 114(12), 4225–4233. [Link]

-

Athanassov, G., et al. (2005). NMR characterisation of photo-electrocyclised structures of a spirooxazine derivative. Photochemical & Photobiological Sciences, 4(7), 518-523. [Link]

-

Samonina-Kosicka, J., et al. (2016). Comparative Evaluation of Substituent Effect on the Photochromic Properties of Spiropyrans and Spirooxazines. The Journal of Organic Chemistry, 81(19), 8744–8758. [Link]

-

Samonina-Kosicka, J., et al. (2016). Comparative Evaluation of Substituent Effect on the Photochromic Properties of Spiropyrans and Spirooxazines. PubMed. [Link]

-

Held, A., et al. (2017). A Structural Analysis of Spiropyran and Spirooxazine Compounds and Their Polymorphs. ResearchGate. [Link]

-

Van, T. N., et al. (2014). The 1 H NMR of spirooxazine hydroxyl and methacrylate spirooxazine (MSp): (A) 1 H NMR of spirooxazine hydroxyl; (B) 1 H NMR of methacrylate spirooxazine). ResearchGate. [Link]

-

Gholap, H., et al. (2015). Synthesis, Characterization, and Evaluation of a Novel Spirooxazine Based Photochromic Reactive Dye on Cotton. Fibers and Polymers, 16(8), 1698-1705. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Characterization of Spirooxazine and Spiropyran Hosted in Poly(Methyl Methacrylate) for Germicidal UV Source Indicator Application [scirp.org]

- 3. mdpi.com [mdpi.com]

- 4. Photoswitchable Photochromic Chelating Spironaphthoxazines: Synthesis, Photophysical Properties, Quantum-Chemical Calculations, and Complexation Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Cation-induced ring-opening and oxidation reaction of photoreluctant spirooxazine–quinolizinium conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Comparative Evaluation of Substituent Effect on the Photochromic Properties of Spiropyrans and Spirooxazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. NMR characterisation of photo-electrocyclised structures of a spirooxazine derivative - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

Photorome III vs. Photorome I: Spectral & Kinetic Profiling for Bio-Optical Applications

The following technical guide details the spectral and physicochemical distinctions between Photorome I and Photorome III, designed for researchers in photopharmacology and materials science.

Executive Summary

In the development of photo-responsive drug delivery systems and smart optical probes, the choice of photochromic moiety dictates the spatial resolution, tissue penetration depth, and relaxation kinetics of the system. Photorome I (PhI) and Photorome III (PhIII) are both spirooxazine derivatives that undergo reversible heterolytic cleavage upon UV irradiation.

The critical distinction lies in their polycyclic aromatic backbones :

-

Photorome I utilizes a naphtho[2,1-b][1,4]oxazine core, offering rapid thermal relaxation (T-type photochromism) and standard UV excitation (~320–340 nm).

-

Photorome III incorporates a phenanthro[9,10-b][1,4]oxazine core.[1][2] This extended conjugation red-shifts the excitation maximum (~360 nm), allowing for activation at longer, less cytotoxic wavelengths, and alters the steric parameters governing the merocyanine lifetime.

Molecular Architecture & Mechanism

The photochromic mechanism for both compounds involves the reversible interconversion between a colorless, orthogonal Spiro (SP) form and a planar, colored Merocyanine (MC) form.

Chemical Identity

| Feature | Photorome I (PhI) | Photorome III (PhIII) |

| IUPAC Name | 1,3-dihydro-1,3,3-trimethylspiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine] | 1,3,3-trimethylspiro[indole-2,2'-phenanthro[9,10-b][1,4]oxazine] |

| CAS Number | 27333-47-7 | 119980-36-8 |

| Core Moiety | Naphthalene (Fused) | Phenanthrene (Fused) |

| Molecular Weight | 328.41 g/mol | 378.47 g/mol |

| Primary Class | Indolino-naphtho-spirooxazine | Indolino-phenanthro-spirooxazine |

Isomerization Pathway

Upon UV excitation, the C(sp³)-O bond cleaves.[3] The molecule rotates to a planar zwitterionic species (Merocyanine), extending π-conjugation across the entire backbone.

Figure 1: General photochromic cycle for spirooxazines. Photorome III requires lower energy (longer wavelength) for the SP→MC transition.

Spectral Characterization

The phenanthrene moiety in Photorome III lowers the energy gap for the

Comparative Spectral Data (in Toluene)

| Property | Photorome I | Photorome III | Implication |

| 322 nm | 359 nm | PhIII is more efficiently excited by standard 365nm UV sources. | |

| ~600–610 nm | ~610–630 nm | Both produce intense blue coloration; PhIII is slightly red-shifted. | |

| Molar Extinction ( | High ( | High ( | Both provide strong contrast for dosimetry or switching. |

| Fading Kinetics ( | Very Fast ( | Fast ( | PhIII may exhibit slightly slower fading due to steric bulk of phenanthrene. |

Note: Values are solvent-dependent. In polar solvents (e.g., Ethanol), the open Merocyanine form is stabilized, typically causing a negative solvatochromic shift (hypsochromic) and slower fading.

Experimental Protocols

To validate these differences in a drug development context (e.g., release kinetics from a polymer matrix), the following protocols are recommended.

Protocol A: Determination of Photostationary State (PSS)

Objective: Quantify the efficiency of switching at 365 nm vs 340 nm.

-

Preparation: Prepare 50 µM solutions of PhI and PhIII in Toluene (non-polar reference) and Ethanol (polar reference).

-

Baseline: Acquire UV-Vis absorption spectra (250–800 nm) of the dark-adapted samples.

-

Irradiation:

-

Expose samples to a 365 nm LED source (10 mW/cm²) for 60 seconds.

-

Immediately acquire spectra.

-

-

Analysis:

-

Calculate the absorbance change (

) at the visible -

Expected Result: PhIII will show a significantly higher

than PhI when irradiated at 365 nm, due to its better overlap with the excitation source. PhI requires <340 nm for maximal conversion.[2]

-

Protocol B: Kinetic Fading Analysis

Objective: Assess thermal stability for optical switching windows.

-

Setup: Use a UV-Vis spectrophotometer with a temperature-controlled cell holder (set to 25.0°C).

-

Excitation: Irradiate sample to reach PSS (approx. 30s).

-

Measurement: Turn off excitation and monitor Absorbance at

(Open) every 0.1s for 300 seconds. -

Calculation: Fit the decay curve to a mono-exponential (or bi-exponential for heterogeneous matrices) equation:

-

Derive the thermal fading rate constant (

) and half-life (

-

Applications in Drug Development

The spectral shift of Photorome III offers distinct advantages in specific "smart" systems:

-

Photo-Triggered Drug Release:

-

Dosimetry & Process Validation:

-

Photorome dyes are used as colorimetric indicators to validate UV sterilization or cross-linking processes. PhIII is preferred for verifying UVA (320–400 nm) exposure uniformity.

-

References

-

Vázquez Mera, N. A. (2014). Encapsulation of Stimuli-Responsive Molecules for the Preparation of Photofunctional Materials. Universitat Autònoma de Barcelona.[2] Link

-

PubChem. (2025).[6] Photorome III (Compound Summary). National Library of Medicine. Link

-

BenchChem. (2025). 5-Chloro-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine] (Photorome I derivative). Link

-

Torres-Pierna, H., et al. (2020). Highly transparent photochromic films. Materials Horizons. Link

-

CymitQuimica. (2025). 1,3,3-Trimethylindolinonaphthospirooxazine (Photorome I). Link

Sources

- 1. (2S)-5-Chloro-1,3,3-trimethyl-1,3-dihydrospiro[indole-2,2'-phenanthro[9,10-b][1,4]oxazine] | C26H21ClN2O | CID 45356251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tdx.cat [tdx.cat]

- 3. Making sure you're not a bot! [macau.uni-kiel.de]

- 4. 5-Chloro-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine] | 27333-50-2 | Benchchem [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine] | C22H20N2O | CID 594662 - PubChem [pubchem.ncbi.nlm.nih.gov]

thermodynamic stability of Photorome III isomers

An In-Depth Technical Guide to the Thermodynamic Stability of Advanced Photochromic Isomers

Executive Summary

Photochromic molecules, capable of reversible isomerization upon light exposure, represent a frontier in materials science and pharmacology, particularly in the development of light-activated therapeutics and smart materials. The thermodynamic stability of the different isomeric states of these molecules is a critical parameter that governs their function, predictability, and shelf-life. A greater understanding of the energy landscape of these isomers allows researchers to design molecules with desired properties, such as ensuring a therapeutically inactive form is highly stable in the dark, while the active form can be generated on-demand with light.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for evaluating the thermodynamic stability of advanced photochromic isomers, using "Photorome III" as a conceptual archetype for next-generation photoswitchable systems. We delve into the fundamental principles governing stability, from intrinsic molecular structure to extrinsic environmental factors. This document details both state-of-the-art computational and experimental methodologies, offering not just protocols but the scientific rationale behind them. By integrating theoretical predictions with empirical validation, this guide establishes a robust, self-validating workflow for characterizing and engineering the next generation of photoresponsive technologies.

Core Concepts: Photochromism and Thermodynamic Stability

Photochromism is the reversible transformation of a chemical species between two forms, or isomers, induced by the absorption of electromagnetic radiation.[1] These isomers possess different absorption spectra and distinct physical and chemical properties. Common classes of photochromic molecules include spiropyrans, diarylethenes, and azobenzenes, each with unique switching characteristics.[2][3]

The two isomeric states are often referred to as the "closed" and "open" forms or, in the case of systems with double bonds, the (Z) (cis) and (E) (trans) isomers. The core of their utility lies in the energy difference between these states.

Thermodynamic vs. Kinetic Stability It is crucial to distinguish between thermodynamic and kinetic stability.

-

Thermodynamic stability refers to the relative Gibbs free energy of the isomers. The isomer with the lower energy is the more thermodynamically stable form and will be the predominant species at equilibrium.[4]

-

Kinetic stability refers to the energy barrier to conversion between isomers. A high energy barrier can trap a less stable isomer for a prolonged period, making it kinetically persistent.

For applications in drug development, thermodynamic stability is paramount. It determines the resting state of the drug molecule and its potential to spontaneously convert to an undesired form, impacting efficacy and safety.

Key Factors Influencing Isomer Stability

The relative stability of photochromic isomers is not an immutable property but is governed by a combination of intrinsic molecular features and the surrounding environment.

-

Molecular Structure: Steric hindrance is a primary determinant. In general, an isomer where bulky substituent groups are positioned further apart (e.g., a trans or (E)-isomer) will experience less steric strain and be thermodynamically more stable than its cis or (Z)-counterpart.[5] Furthermore, the aromatic stabilization energy of heterocyclic groups within the molecule can significantly influence the stability of the closed-ring isomer.[6][7]

-

Environmental Conditions: The medium in which the molecule resides plays a critical role. Factors such as solvent polarity, pH, and temperature can alter the energy levels of the isomers differently, thereby shifting the equilibrium.[8] For instance, the switching speed and stability of photochromic dyes are highly sensitive to the rigidity of the surrounding environment, with reactions being fastest in solution and slowest in a rigid polymer matrix.[1][3] Heat, or thermal energy, typically drives the reaction back toward the more thermodynamically stable isomer.[9]

Computational Assessment of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for evaluating the relative stabilities of isomers before undertaking complex synthesis and experimentation.[5][10] DFT allows for the accurate calculation of molecular energies, from which thermodynamic properties can be derived.

Expert Insights: The Rationale for a Computational-First Approach

Initiating a stability analysis with computational methods is a strategic choice. It is cost-effective and provides rapid insights into the feasibility of a molecular design. By calculating the Gibbs free energy of isomerization (ΔG°iso), we can predict the equilibrium population of isomers and guide the design of molecules where the desired isomer is the most stable. This predictive power is essential for prioritizing synthetic targets and minimizing resource expenditure.

Detailed Protocol: DFT-Based Stability Analysis

-

Isomer Structure Generation: Construct 3D models of all relevant isomers (e.g., E and Z forms) using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each isomer. This step finds the lowest energy conformation for each structure.

-

Methodology: Use a suitable DFT functional and basis set. The B3LYP functional is a robust choice for general organic molecules, while range-separated functionals like M06-2X or CAM-B3LYP can provide more accurate results for systems with significant charge-transfer character.[6][11] A Pople-style basis set such as 6-311+G(d,p) is a good starting point.

-

-

Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure.

-

Causality: This step serves two purposes. First, it confirms that the optimized structure is a true energy minimum (no imaginary frequencies). Second, it provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating Gibbs free energy.

-

-

Energy Calculation: Extract the electronic energy and thermal corrections to the Gibbs free energy from the frequency calculation output.

-

Relative Stability Calculation: The standard Gibbs free energy of isomerization (ΔG°iso) is calculated as the difference between the Gibbs free energies of the products (isomer B) and reactants (isomer A): ΔG°iso = G°(Isomer B) - G°(Isomer A) A negative ΔG°iso indicates that Isomer B is more stable than Isomer A.

Visualization: Computational Workflow

Caption: Workflow for computational determination of isomer stability using DFT.

Data Presentation: Predicted Thermodynamic Properties

| Isomer | Method/Basis Set | Relative Electronic Energy (kJ/mol) | Relative Gibbs Free Energy (G°) (kJ/mol) | Predicted Stability |

| Photorome III-(E) | B3LYP/6-311+G(d,p) | 0.00 | 0.00 | More Stable |

| Photorome III-(Z) | B3LYP/6-311+G(d,p) | +9.8 | +8.4 | Less Stable |

Note: Data is hypothetical for illustrative purposes.

Experimental Validation of Thermodynamic Stability

While computational methods are highly predictive, experimental validation is the cornerstone of scientific integrity. The primary methods involve establishing a thermodynamic equilibrium between isomers or using calorimetric techniques to measure their intrinsic energy content.

Method 1: Isomerization Equilibrium

This technique directly measures the outcome of thermodynamic control by allowing a mixture of isomers to reach equilibrium. The ratio of isomers at equilibrium (Keq) is then used to calculate the Gibbs free energy of isomerization.[5]

A critical aspect of this protocol is to ensure that a true thermodynamic equilibrium has been reached. This is achieved by approaching the equilibrium from both directions—starting with a pure sample of Isomer A in one vessel and a pure sample of Isomer B in another. The reaction is complete only when the final isomer ratio is identical in both experiments, providing a self-validating system.[5]

-

Preparation: Prepare separate solutions of each pure isomer (e.g., Photorome III-(E) and Photorome III-(Z)) in a suitable inert solvent (e.g., toluene).

-

Catalysis: Add a catalytic amount of iodine to each solution. Iodine facilitates the breaking and reforming of the double bond, accelerating the attainment of equilibrium.

-

Equilibration: Place the sealed reaction vessels in a thermostat set to a constant, elevated temperature. The temperature must be high enough to overcome the kinetic barrier but not so high as to cause degradation.

-

Sampling: At regular time intervals (e.g., every hour), withdraw a small aliquot from each reaction.

-

Quenching: Immediately mix the aliquot with a solution of sodium thiosulfate. This removes the iodine catalyst, effectively stopping the isomerization process and "freezing" the isomer ratio at that time point.[5]

-

Analysis: Analyze the composition of the quenched sample using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the relative concentrations of the isomers.

-

Confirmation: Continue the process until the isomer ratio remains constant over several consecutive time points, confirming that equilibrium has been reached.

-

Calculation: Calculate the equilibrium constant (Keq = [Product]/[Reactant]) and then the Gibbs free energy of isomerization using the equation: ΔG°iso = -RT ln(Keq) .

Caption: Workflow for experimental determination of ΔG°iso via equilibration.

Method 2: Calorimetry

Calorimetric methods measure heat flow associated with a substance, providing direct insight into its energy content.

-

Heat of Combustion: This classic method measures the heat released when a compound is burned. Isomers are separate and distinct compounds, and they will release different amounts of heat upon combustion. The less stable isomer, having higher internal energy, will release more heat.[4] This provides a direct measure of the difference in enthalpy (ΔH°) between isomers.

-

Differential Scanning Calorimetry (DSC): DSC is used to measure the temperatures and heat flows associated with thermal transitions in a material.[12] While not a direct measure of ground-state energy, it is invaluable for identifying phase transitions, degradation temperatures, and differences in thermal behavior between isomers, which are all related to their overall stability.

Data Presentation: Experimental Thermodynamic Data

| Parameter | Method | Value | Conclusion |

| Keq at 373 K | Iodine-Catalyzed Equilibration | 0.18 | Equilibrium favors the (E)-isomer. |

| ΔG°iso at 373 K | Calculated from Keq | +5.3 kJ/mol | The (Z)-isomer is less stable than the (E)-isomer by 5.3 kJ/mol. |

| ΔH°combustion difference | Bomb Calorimetry | -6.1 kJ/mol | The (Z)-isomer releases more energy, confirming it is the higher-energy isomer. |

Note: Data is hypothetical for illustrative purposes.

Relevance and Application in Drug Development

The principles and protocols outlined above are directly applicable to the development of photoswitchable therapeutics. In this context, one isomer is typically designed to be biologically inert, while the other is active.

-

Controlled Activation: For a drug to be safe and effective, the inactive isomer must be the most thermodynamically stable form, ensuring the drug remains "off" in the absence of a light stimulus. This prevents off-target effects and toxicity. Light is then used to convert the drug to its less stable, but biologically active, isomer precisely at the site of disease.[13]

-

Predicting Behavior: Understanding the energy difference (ΔG°) allows developers to predict the half-life of the active isomer and how quickly it will thermally revert to the inactive state. This is critical for dosimetry and treatment planning.

-

Formulation and Stability: Knowledge of isomer stability informs drug formulation to ensure long-term shelf-life and prevent premature conversion. The choice of excipients and storage conditions can be optimized based on the thermodynamic properties of the isomers.

The drug discovery process is long and expensive, with high failure rates in clinical trials.[14][15] By employing these analytical techniques early in the discovery pipeline, researchers can de-risk projects by selecting drug candidates with the optimal thermodynamic profile for light-activated, targeted delivery, ultimately improving the efficiency and success rate of pharmaceutical R&D.[14]

References

-

Photochromism - chemeurope.com. (n.d.). Retrieved February 22, 2024, from chemeurope.com. [Link]

-

Photochromism - Wikipedia. (n.d.). Retrieved February 22, 2024, from en.wikipedia.org. [Link]

-

Factors Influencing Photochromism of Spiro-Compounds Within Polymeric Matrices | Request PDF - ResearchGate. (2025, August 7). Retrieved February 22, 2024, from researchgate.net. [Link]

-

ADVANCEMENTS IN PHOTOCHROMIC TECHNOLOGY: SOLUTIONS FOR TODAY'S WORLD Pete Hanlin, ABOM Technical Level 2 Course Objectives Upo. (n.d.). Retrieved February 22, 2024, from cdn.webeyecare.com. [Link]

-

Design and applications of photochromic compounds for quantitative chemical analysis and sensing - RSC Publishing. (2025, May 13). Retrieved February 22, 2024, from pubs.rsc.org. [Link]

-

[Spoiler] AAMC FL3 C/P #9 : r/MCAT2 - Reddit. (2018, August 12). Retrieved February 22, 2024, from reddit.com. [Link]

-

Relative Stability of Isomers - HyperChem. (n.d.). Retrieved February 22, 2024, from hyper.com. [Link]

-

Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers - MDPI. (2023, September 18). Retrieved February 22, 2024, from mdpi.com. [Link]

-

Theoretical insights on the structure and stability of the [C2, H3, P, O] isomeric family. (n.d.). Retrieved February 22, 2024, from degruyter.com. [Link]

-

Theoretical Study of Photochromic Compounds: Part 3. Prediction of Thermal Stability. (2011, March 10). Retrieved February 22, 2024, from researchgate.net. [Link]

-

Controlling the thermodynamic stability of conformational isomers of bistricyclic aromatic enes by introducing boron and silicon atoms - PMC. (n.d.). Retrieved February 22, 2024, from ncbi.nlm.nih.gov. [Link]

-

An overview of the drug discovery process and its development. – ScienceOpen. (2023, July 17). Retrieved February 22, 2024, from scienceopen.com. [Link]

-

Computational Characterization of the DAD Photoisomerization: Functionalization, Protonation, and Solvation Effects - PMC. (n.d.). Retrieved February 22, 2024, from ncbi.nlm.nih.gov. [Link]

-

Imaging as a tool in drug development - PubMed. (2007, October 15). Retrieved February 22, 2024, from pubmed.ncbi.nlm.nih.gov. [Link]

-

Application of Positron Emission Tomography in Drug Development - PMC. (n.d.). Retrieved February 22, 2024, from ncbi.nlm.nih.gov. [Link]

-

Application of PROTAC Technology in Drug Development - ResearchGate. (n.d.). Retrieved February 22, 2024, from researchgate.net. [Link]

-

Spatiotemporally controlled drug delivery via photothermally driven conformational change of self-integrated plasmonic hybrid nanogels - PMC. (2023, June 14). Retrieved February 22, 2024, from ncbi.nlm.nih.gov. [Link]

Sources

- 1. Photochromism - Wikipedia [en.wikipedia.org]

- 2. Photochromism [chemeurope.com]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Controlling the thermodynamic stability of conformational isomers of bistricyclic aromatic enes by introducing boron and silicon atoms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and applications of photochromic compounds for quantitative chemical analysis and sensing - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC01830G [pubs.rsc.org]

- 9. 2020mag.com [2020mag.com]

- 10. uvadoc.uva.es [uvadoc.uva.es]

- 11. Computational Characterization of the DAD Photoisomerization: Functionalization, Protonation, and Solvation Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Spatiotemporally controlled drug delivery via photothermally driven conformational change of self-integrated plasmonic hybrid nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Drug Development and Discovery (D3) : An overview of the drug discovery process and its development. – ScienceOpen [scienceopen.com]

- 15. Application of Positron Emission Tomography in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

fabrication of photochromic polymer films using Photorome III

Application Note & Protocol: Fabrication of High-Performance Photochromic Polymer Films Using Spiropyran-Class Dyes

Introduction

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, is a phenomenon of significant interest for a range of applications, including smart windows, optical data storage, and anti-counterfeiting technologies.[1][2] Spiropyrans are a prominent class of photochromic molecules known for their robust color change upon exposure to ultraviolet (UV) light.[1][3][4] In their closed, spiropyran (SP) form, they are typically colorless. Upon UV irradiation, they undergo a ring-opening reaction to form the colored merocyanine (MC) isomer, which has a strong absorption in the visible spectrum.[4][5] This transformation can be reversed by exposure to visible light or through thermal relaxation.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the fabrication of photochromic polymer films incorporating a representative spiropyran-class dye. While the fictional "Photorome III" was the initial topic, this guide utilizes a well-characterized spiropyran as a model system to ensure scientific accuracy and reproducibility. The principles and protocols detailed herein are broadly applicable to other photochromic dyes and polymer matrices.

We will detail the solution casting method, a versatile and cost-effective technique for producing high-quality polymer films with excellent optical properties.[7][8] The protocol will cover the preparation of the photochromic polymer solution, the film casting process, and the subsequent characterization of the film's photochromic performance using UV-Vis spectroscopy and kinetic analysis.

Mechanism of Spiropyran Photochromism

The photochromic behavior of spiropyrans is rooted in a reversible electrocyclic reaction. The key steps are:

-

Coloration (UV Irradiation): The colorless spiropyran form, which has an absorption band in the UV region, undergoes a heterolytic cleavage of the C-O bond upon absorbing a UV photon. This leads to the formation of the open, zwitterionic, and highly conjugated merocyanine form, which exhibits strong absorption in the visible region, resulting in a colored appearance.[4][5]

-

Bleaching (Visible Light or Thermal): The colored merocyanine form can revert to the colorless spiropyran form through two pathways. Irradiation with visible light can induce a photochemical ring-closing reaction. Alternatively, the merocyanine form is thermodynamically less stable and will thermally revert to the spiropyran form in the dark.[4][5]

dot

Caption: Reversible photochromic mechanism of a spiropyran dye.

Materials and Equipment

Materials

-

Photochromic Dye: 1',3',3'-Trimethylspiro[indoline-2,2'-[2H]benzopyran]-6-nitro (a representative spiropyran)

-

Polymer Matrix: Poly(methyl methacrylate) (PMMA), (Mw = 120,000 g/mol )

-

Solvent: Toluene, analytical grade

-

Substrate: Glass microscope slides (or other suitable flat substrate)

-

Cleaning Agents: Acetone, Isopropanol, Deionized water

Equipment

-

Analytical balance

-

Magnetic stirrer with heating plate

-

Ultrasonic bath

-

Volumetric flasks and pipettes

-

Glass vials

-

Leveling table

-

Petri dishes or other casting enclosures

-

Vacuum oven

-

UV lamp (365 nm)

-

Visible light source (e.g., a white light LED or a filtered lamp)

-

UV-Vis spectrophotometer

-

Film thickness profiler (optional)

Experimental Protocols

Protocol 1: Preparation of the Photochromic Polymer Solution

This protocol describes the preparation of a PMMA film containing 1% (w/w) of the spiropyran dye. The concentrations can be adjusted based on the desired photochromic response and film thickness.

-

Polymer Solution Preparation:

-

Weigh 1.0 g of PMMA and dissolve it in 20 mL of toluene in a sealed glass vial.

-

Stir the solution using a magnetic stirrer at room temperature until the PMMA is completely dissolved. Gentle heating (e.g., 40-50°C) can accelerate dissolution.[4]

-

-

Dye Incorporation:

-

Weigh 10 mg of the spiropyran dye.

-

Add the dye to the PMMA solution.

-

Stir the mixture in the dark until the dye is fully dissolved and the solution is homogeneous. Sonication for 10-15 minutes can aid in dispersion.

-

-

Solution Filtration (Optional but Recommended):

-

To remove any undissolved particles or aggregates, filter the solution through a 0.45 µm PTFE syringe filter. This step is crucial for obtaining films with high optical clarity.

-

Protocol 2: Fabrication of Photochromic Films by Solution Casting

Solution casting is a technique that involves dissolving a polymer in a suitable solvent, casting the solution onto a substrate, and then evaporating the solvent to leave a thin film.[7][8][9]

-

Substrate Cleaning:

-

Thoroughly clean the glass slides by sonicating them sequentially in deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the slides with a stream of nitrogen or in an oven.

-

-

Casting:

-

Place the cleaned glass slides on a leveling table to ensure a uniform film thickness.

-

Carefully pour a predetermined volume of the photochromic polymer solution onto the center of each glass slide. The volume will depend on the desired film thickness.

-

Cover the slides with a petri dish to control the solvent evaporation rate. A slower evaporation rate generally leads to more uniform films.

-

-

Drying:

-

Allow the solvent to evaporate slowly at room temperature in a dark, dust-free environment for at least 24 hours.

-

For complete solvent removal, transfer the films to a vacuum oven and dry at a temperature below the glass transition temperature of PMMA (e.g., 60-80°C) for 12-24 hours.[4]

-

-

Film Removal (Optional):

-

If a free-standing film is desired, it can be carefully peeled off the glass substrate after drying.

-

dot

Caption: Experimental workflow for fabricating and characterizing photochromic polymer films.

Protocol 3: Characterization of Photochromic Properties

The performance of the fabricated photochromic films is primarily assessed by UV-Vis spectroscopy to monitor the changes in their absorption spectra upon irradiation.[10]

-

Initial Spectrum Measurement:

-

Place a fabricated film in the sample holder of a UV-Vis spectrophotometer.

-

Record the absorption spectrum in the range of 300-800 nm. This represents the initial, colorless state of the film.

-

-

Photo-coloration:

-

Irradiate the film with a UV lamp (365 nm) for a specific duration (e.g., 60 seconds) at a fixed distance.

-

Immediately after irradiation, record the absorption spectrum again. A new absorption band in the visible region should appear, corresponding to the formation of the merocyanine isomer.[11]

-

-

Photo-bleaching:

-

Expose the colored film to a visible light source.

-

Periodically record the absorption spectrum until the visible absorption band disappears, indicating the reversion to the spiropyran form.

-

-

Kinetic Analysis:

Data Presentation

The following table provides an example of the kind of quantitative data that can be extracted from the characterization experiments.

| Parameter | Description | Typical Value |

| λmax (SP) | Wavelength of maximum absorbance for the spiropyran form. | ~350 nm |

| λmax (MC) | Wavelength of maximum absorbance for the merocyanine form. | 550 - 600 nm |

| Coloration Time (t_color) | Time required to reach 90% of the maximum absorbance upon UV irradiation. | 30 - 120 seconds |

| Fading Half-life (t_1/2) | Time required for the absorbance of the merocyanine form to decrease by half in the dark. | 10 - 180 seconds |

| Fatigue Resistance | The ability to withstand multiple coloration/bleaching cycles without significant degradation. | Varies with polymer matrix and environment |

Troubleshooting and Key Considerations

-

Film Quality: The quality of the cast film is highly dependent on the solvent evaporation rate. Rapid evaporation can lead to defects such as pinholes and an uneven surface.[7][8]

-

Dye Aggregation: At high concentrations, photochromic dyes can aggregate within the polymer matrix, which can affect the photochromic performance. Ensure complete dissolution of the dye in the polymer solution.

-

Polymer Matrix Effects: The choice of polymer matrix can significantly influence the photochromic properties, including the coloration and fading kinetics and fatigue resistance.[4]

-

Environmental Factors: Temperature and the polarity of the local environment around the dye molecule can impact the stability of the merocyanine form and thus the fading rate.[6]

Conclusion

This application note provides a detailed protocol for the fabrication of photochromic polymer films using a representative spiropyran dye and the solution casting method. By following these guidelines, researchers can produce high-quality films with tunable photochromic properties. The characterization techniques outlined will enable a thorough evaluation of the film's performance, paving the way for their application in various advanced technologies.

References

-

Carestream. (2015, December 15). Using Polymer Solution Casting to Deliver High-Quality Films. Tollcoating by Carestream. [Link]

-

Plastics Engineering. (2025, September 18). Polymer Solution Casting: A Tool for Advanced Medical Applications. [Link]

-

Wikipedia. (n.d.). Polymer solution casting. [Link]

-

Bio-protocol. (n.d.). 3.1. Solution Casting Method. [Link]

- Google Patents. (n.d.). WO2006100829A1 - Polymer film and solution casting method for producing thereof.

-

Royal Society of Chemistry. (n.d.). Preparation of photochromic paper, using fibre-attached spiropyran polymer networks. [Link]

-

ACS Publications. (n.d.). Kinetic Analysis of Photochromic Systems under Continuous Irradiation. Application to Spiropyrans. The Journal of Physical Chemistry. [Link]

-

Optica Publishing Group. (n.d.). Photochromic behavior of spiropyran in polymer matrices. [Link]

-

Royal Society of Chemistry. (n.d.). Kinetic studies on visible-light-switchable photochromic fluorophores based on diarylethenes. Photochemical & Photobiological Sciences. [Link]

-

ResearchGate. (2025, August 9). (PDF) Photochromic films prepared by vacuum co-deposition of polymer and spiropyrans. [Link]

-

University of Pennsylvania. (n.d.). Penn Science Teacher Institute. [Link]

-

Light: Advanced Manufacturing. (2023, March 24). Two-photon photopolymerization directly initiated by spiropyran photochromic molecules. [Link]

-

PMC. (n.d.). Spiropyran-based Photochromic Polymer Nanoparticles with Optically Switchable Luminescence. [Link]

-

Oxford Academic. (2006, April 19). Spectroscopic and Kinetic Studies of the Photochromism of N-Salicylideneanilines and Related Compounds. Bulletin of the Chemical Society of Japan. [Link]

-

ResearchGate. (n.d.). UV-vis-spectra of a photochromic compound before (a) and after (b) irradiation with UV light[3]. [Link]

-

Scientific.Net. (n.d.). Photochromic Kinetics of a Novel Unsymmetrical Diarylethene. [Link]

-

SPIE Digital Library. (2023, September 28). Photochromic gemstone analysis using in situ absorption spectroscopy. [Link]

-

ResearchGate. (2016, October 16). The Kinetics and Thermodynamics of a Photochromism Reaction. [Link]

-

RSC Education. (2008, April 30). Photochromism in view. [Link]

-

UNL Digital Commons. (n.d.). Optical properties of photochromic and thermochromic materials. [Link]

-

Royal Society of Chemistry. (n.d.). Photochrome-doped organic films for photonic keypad locks and multi-state fluorescence. Physical Chemistry Chemical Physics. [Link]

-

PMC. (2024, June 17). Recent Development of Photochromic Polymer Systems: Mechanism, Materials, and Applications. [Link]

-

Royal Society of Chemistry. (n.d.). Photochromic polymers bearing various diarylethene chromophores as the pendant: synthesis, optical properties, and multicolor photochromism. Journal of Materials Chemistry. [Link]

-

Acta Physico-Chimica Sinica. (n.d.). High-Efficlent Photochromic WO 3 -polymer/1,10-DAD Self-assembly Films Modified by Organic Molecules. [Link]

Sources

- 1. Two-photon photopolymerization directly initiated by spiropyran photochromic molecules [light-am.com]

- 2. Recent Development of Photochromic Polymer Systems: Mechanism, Materials, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of photochromic paper, using fibre-attached spiropyran polymer networks - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. OPG [opg.optica.org]

- 5. Spiropyran-based Photochromic Polymer Nanoparticles with Optically Switchable Luminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photochromism in view | Feature | RSC Education [edu.rsc.org]

- 7. Using Polymer Solution Casting to Deliver High-Quality Films - Tollcoating by Carestream [carestream.com]

- 8. plasticsengineering.org [plasticsengineering.org]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Penn Science Teacher Institute [sas.upenn.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Photorome III applications in molecular logic gates

Application Note: Photorome III™ in Molecular Logic Gates and Optical Switching

Executive Summary

This application note details the implementation of Photorome III (1,3-dihydro-1,3,3-trimethylspiro[indole-2,3'-[3H]phenanthroxazine]) as a core component in molecular logic gates. Unlike traditional silicon-based logic, Photorome III utilizes photochromic isomerization to process binary inputs (UV light, Visible light, Thermal energy, or Metal ions) into spectroscopic outputs.

Photorome III is a spirooxazine derivative favored over spiropyrans for its superior fatigue resistance (robustness against repeated switching cycles) and rapid thermal reversibility. This guide provides validated protocols for constructing YES , NOT , and INHIBIT logic gates using Photorome III.

Technical Background & Mechanism

The Photochromic Switch

Photorome III exists in two orthogonal states:

-

Closed-Ring (Spiro) Form: Colorless, non-planar, absorbs in the UV region (<380 nm).

-

Open-Ring (Merocyanine) Form: Deep blue, planar, conjugated

-system, absorbs in the visible region (~600–650 nm).

The switching mechanism is a reversible electrocyclic reaction. Upon UV irradiation, the C-O spiro bond cleaves, allowing the molecule to rotate into the planar merocyanine form. This form is thermally unstable (T-type photochromism) and will revert to the spiro form in the dark or under visible light irradiation.

Pathway Diagram

Experimental Protocols

Materials Required

-

Photorome III (CAS: 119980-36-8).

-

Solvent: Toluene or Acetonitrile (Spectroscopic grade). Note: Toluene is preferred for faster thermal reversion; polar solvents stabilize the colored form.

-

Light Sources:

-

UV Source: 365 nm LED or Hg lamp (approx. 2–5 mW/cm²).

-

Vis Source: >450 nm LED or standard white light.

-

-

Detection: UV-Vis Spectrophotometer (monitoring

nm).

Protocol A: Construction of a "YES" and "NOT" Logic Gate

This protocol demonstrates how a single molecule can act as two different gates depending on the monitored wavelength.[1]

1. Solution Preparation:

-

Prepare a 1.0 x 10⁻⁴ M stock solution of Photorome III in Toluene.

-

Store in an amber vial to prevent ambient light interference.

2. "YES" Gate Operation (Absorbance Mode):

-

Logic: Input = UV Light; Output = Absorbance at 610 nm (Blue Color).

-

Step 1: Place the cuvette in the spectrophotometer. Record baseline (Input = 0). Absorbance should be near 0.

-

Step 2: Irradiate with 365 nm UV light for 30 seconds (Input = 1).

-

Step 3: Measure Absorbance at 610 nm.

-

Result: High Absorbance (Output = 1).

3. "NOT" Gate Operation (Transmission Mode):

-

Logic: Input = UV Light; Output = Transmission at 610 nm.

-

Step 1: Measure Transmission in the dark (Input = 0). Transmission is High (~100%) -> Output = 1.

-

Step 2: Irradiate with 365 nm UV light (Input = 1).

-

Step 3: Measure Transmission. The solution turns blue, blocking light. Transmission is Low -> Output = 0.

Truth Table 1: Single-Input Gates

| Input (UV Light) | State (Molecule) | Output (Absorbance - YES) | Output (Transmission - NOT) |

| 0 (Off) | Spiro (Colorless) | 0 (Low) | 1 (High) |

| 1 (On) | Merocyanine (Blue) | 1 (High) | 0 (Low) |

Protocol B: Construction of an "INHIBIT" Logic Gate

This gate requires two inputs: UV Light (Input A) and Visible Light (Input B). The output is Absorbance at 610 nm. The logic follows that the system is "ON" only if UV is present AND Visible light is absent (which would otherwise bleach the color).

1. Experimental Setup:

-

Use the same 1.0 x 10⁻⁴ M Photorome III solution.

-

Setup simultaneous irradiation capabilities (UV LED and White LED).

2. Execution:

-

Case 0,0 (Dark): No light. Molecule is Spiro. Output = 0.

-

Case 1,0 (UV Only): Irradiate 365 nm. Molecule converts to Merocyanine.[2][3] Output = 1.

-

Case 0,1 (Vis Only): Irradiate White light. Molecule remains Spiro (or reverts faster). Output = 0.

-

Case 1,1 (UV + Vis): Irradiate both. The photochemical back-reaction (bleaching) competes with coloration. In Photorome III, visible light bleaching is highly efficient. The photostationary state shifts toward the colorless form. Output = 0 (or significantly < threshold).

Logic Flow Diagram

Advanced Application: Metal Ion Sensing (IMPLICATION Logic)

Photorome III contains a phenanthroline-like nitrogen site in the spirooxazine moiety. While less sensitive than spiropyrans, it can coordinate with metal ions (e.g.,

Protocol:

-

Inputs: UV Light (Input A) and

ions (Input B). -

Output: Stable Absorbance at 610 nm (Persisting > 5 mins in dark).

-

Procedure:

-

Add 1 eq. of

to the Photorome III solution. -

Without UV, the solution may show weak color (background).

-

With UV, the ring opens, and

"locks" the open form by chelating the phenolate oxygen and the indole nitrogen. -

Result: The system acts as a Memory Latch . The "bit" is written by UV and locked by the ion, requiring a chemical agent (EDTA) or strong heat to erase.

-

Critical Considerations (E-E-A-T)

-

Fatigue Resistance: Photorome III is superior to nitro-substituted spiropyrans. However, prolonged UV exposure (>1 hour continuous) in the presence of oxygen can generate singlet oxygen, degrading the dye. Recommendation: Deaerate solutions with

or Argon for logic gates requiring high cycle numbers (>100 cycles). -

Solvent Effects: The thermal fading rate (

) is solvent-dependent.-

Non-polar (Toluene): Fast fading (seconds).[4] Ideal for fast switching logic.

-

Polar (Ethanol): Slow fading (minutes). Ideal for memory storage applications.

-

-

Concentration Limits: Above

M, aggregation (H-aggregates) may occur, shifting the absorption spectrum and interfering with the binary "0/1" threshold definition.

References

-

Berberich, M., et al. (2015). Active and passive dispersion control of surface plasmon polaritons in multiphase systems (Photorome III applications). University of Kiel. Available at: [Link]

-

Pattaweepaiboon, S., et al. (2019). Spirooxazine-Based Dual-Sensing Probe for Colorimetric Detection of Cu2+ and Fe3+.[5][6] ACS Omega. Available at: [Link]

-

Raymo, F. M., & Giordani, S. (2001). Signal Processing at the Molecular Level.[7] Journal of the American Chemical Society. (Foundational text on molecular logic).

-

Mera, N. A. V. (2014). Encapsulation of Stimuli-Responsive Molecules for the Preparation of Photofunctional Materials. Universitat Autònoma de Barcelona. Available at: [Link]

Sources

- 1. Advances in Applications of Molecular Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design of single-molecular logical devices based on multistable photochromatic spirooxazine [opg.optica.org]

- 3. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 4. Light Makes Smart - Photoactive Molecular Switches for Logic Gates [pubs.sciepub.com]

- 5. researchgate.net [researchgate.net]

- 6. Spirooxazine-Based Dual-Sensing Probe for Colorimetric Detection of Cu2+ and Fe3+ and Its Application in Drinking Water and Rice Quality Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Troubleshooting & Optimization

preventing photobleaching of Photorome III in thin films

Technical Support Center: Photorome III Stability & Optimization Status: Online | Agent: Senior Application Scientist | Ticket ID: PH-303-FILM

Welcome to the Photorome III Technical Support Hub

Subject: Prevention of Photobleaching and Fatigue in Thin Film Applications Product Class: Photochromic Fulgides (Photorome Series) Target System: Polymer Thin Films (PMMA, PS, PC)

You are experiencing rapid signal loss (photobleaching) or fatigue in your Photorome III thin films. Unlike standard dyes, Photorome III (a fulgide derivative) relies on a reversible electrocyclic reaction. "Bleaching" here is not just fading; it is the permanent chemical destruction of the switching mechanism, typically driven by oxidation or hydrolysis .

This guide provides the protocols to stabilize your system.

Part 1: The Mechanism of Failure (Root Cause Analysis)

To fix the problem, you must understand the enemy. Photorome III degrades via two primary pathways in thin films.

Photooxidation (The Oxygen Attack)

When Photorome III is excited by UV light, it can undergo Intersystem Crossing (ISC) to a Triplet State (

-

The Damage: Singlet oxygen is highly electrophilic. It attacks the heterocyclic ring (furan) of the fulgide, forming endoperoxides that break the conjugation. This permanently locks the molecule in a non-photochromic state.

Hydrolysis (The Moisture Attack)

-

Specific to Photorome III: As a fulgide, this molecule contains a succinic anhydride moiety.

-

The Damage: In the presence of atmospheric moisture, the anhydride ring hydrolyzes into a dicarboxylic acid. The acid form often loses photochromic reversibility or undergoes a shift in absorption that ruins your specific application.

Part 2: Visualization of Degradation vs. Stabilization

The following diagram maps the degradation pathways and the specific intervention points (Stabilizers) required to prevent them.

Caption: Figure 1.[2] Degradation pathways of Photorome III. Note that DABCO intercepts Singlet Oxygen before it destroys the dye, while Barrier layers prevent moisture hydrolysis.

Part 3: Matrix Engineering & Chemical Stabilization

You cannot simply mix the dye into any polymer and expect stability. You must engineer the micro-environment.

Comparison of Polymer Matrices

| Polymer Matrix | Oxygen Permeability ( | Moisture Resistance | Suitability for Photorome III |

| PMMA (Polymethyl methacrylate) | Moderate | Moderate | Standard. Good optical clarity, but requires additives. |

| PS (Polystyrene) | High | High | Poor. High oxygen permeability accelerates bleaching. |

| PVA (Polyvinyl alcohol) | Very Low (Dry) | Poor (Hygroscopic) | Risky. Excellent O2 barrier, but moisture destroys the anhydride ring. |

| PAN (Polyacrylonitrile) | Very Low | Good | Excellent. Best stability, but harder to process (solubility issues). |

| COP (Cyclo-olefin Polymer) | Moderate | Excellent | Good. Best for moisture protection (hydrolysis prevention). |

Recommended Additive Strategy

To extend the lifetime of Photorome III in PMMA (the most common carrier), you must dope the film with a Singlet Oxygen Quencher .

-

Primary Stabilizer: DABCO (1,4-Diazabicyclo[2.2.2]octane)

-

Secondary Stabilizer: Hindered Phenol Antioxidants (e.g., Irganox 1010)

Part 4: Step-by-Step Stabilization Protocol

Protocol ID: STAB-PMMA-01 Objective: Create a Photorome III thin film with >50% improved fatigue resistance.

Reagents:

-

Photorome III (Fulgide)

-

PMMA (MW ~120,000 - 996,000; higher MW reduces free volume/oxygen diffusion)

-

DABCO (Singlet Oxygen Quencher)[6]

-

Solvent: Toluene or Chloroform (Anhydrous is critical)

Procedure:

-

Preparation of Solutions (Darkroom Recommended):

-

Solution A (Polymer Base): Dissolve PMMA in Toluene to create a 10 wt% solution. Stir overnight to ensure complete dissolution.

-

Solution B (Active Dye): Dissolve Photorome III in Toluene (concentration depends on desired Optical Density, typically 10-20 mM).

-

Solution C (Stabilizer): Dissolve DABCO in Toluene.

-

-

The "Cocktail" Mix:

-

Mix Solution A and B.

-

Add Solution C such that the molar ratio of DABCO : Photorome III is roughly 2:1 to 5:1 .

-

Critical Step: Filter the solution through a 0.45 µm PTFE filter to remove undissolved aggregates (aggregates act as nucleation sites for photodegradation).

-

-

Film Deposition (Spin Coating):

-

Spin coat onto a clean glass/quartz substrate.

-

Speed: 1500–2000 RPM for 30 seconds (adjust for thickness).

-

-

Annealing (The Secret to Stability):

-

Do not skip this step.

-

Bake the film at 80°C for 1 hour (or 10°C below the Tg of the mixture) in a vacuum oven .

-

Why? This removes residual solvent and, more importantly, collapses the free volume in the polymer matrix. Reduced free volume physically restricts the diffusion of Oxygen molecules toward the dye.

-

-

Encapsulation (Optional but Recommended):

-

Apply a top coat of PVA (Polyvinyl Alcohol) from an aqueous solution only if the underlying film is fully hydrophobic and dry. The PVA acts as a supreme oxygen barrier. Note: Be cautious of water penetrating the fulgide layer; a thin sputtering of SiO2 is safer if available.

-

Part 5: Troubleshooting & FAQs

Q1: My film changes color but doesn't bleach back to the clear state completely. It looks "dirty."

-

Diagnosis: This is likely Cycloreversion Fatigue or the formation of a non-photochromic isomer.

-

Fix: Check your light source. Are you using broad-spectrum UV? High-energy UV (<300nm) can cause irreversible side reactions. Use a Bandpass Filter (e.g., 365nm ±10nm) to excite only the specific transition band of Photorome III. Avoid deep UV.

Q2: The film degraded overnight even without light exposure.

-

Diagnosis: Hydrolysis. You likely used a "wet" solvent or the environment is humid. The succinic anhydride ring opened into an acid.

-

Fix: Use anhydrous solvents (Toluene over THF/Chloroform if they are wet). Store films in a desiccator. Switch to a hydrophobic matrix like Polystyrene or COP if humidity is unavoidable (though you sacrifice some oxygen protection, you gain hydrolysis protection).

Q3: Can I use Beta-Carotene as a quencher?

-

Answer: Technically yes, it is an efficient quencher. However, Beta-Carotene is strongly colored (orange/yellow). For optical switching applications, this background absorption usually interferes with the Photorome III signal. DABCO is preferred because it is optically transparent in the visible range.

Q4: Why not just vacuum seal the film?

-

Answer: Vacuum sealing works perfectly. If your application allows, placing the film between two glass slides and sealing the edges with epoxy (degassing the space) is the ultimate protection against both Oxygen and Moisture.

References

-

Yokoyama, Y. (2000). Fulgides for Memories and Switches.[7][8] Chemical Reviews, 100(5), 1717–1740. Link

-

Rath, M. C., et al. (2002).[6] Photosensitized singlet oxygen and its applications. Coordination Chemistry Reviews, 233, 351-371.[6] (Cited for DABCO quenching mechanism).[6] Link

-

TCI Chemicals. (2024). Photochromic Compounds: Fulgides and Diarylethenes.[7] Product Literature. Link

-

Kobatake, S., & Irie, M. (2004). Single-Crystalline Photochromism of Diarylethenes. Annual Review of Materials Research, 34, 293-327. (Reference for matrix effects and oxidation). Link

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review [austinpublishinggroup.com]

- 3. photonics.com [photonics.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]